N,N-Diethyl-3-(methylthio)prop-1-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(methylthio)prop-1-en-1-amine is an organic compound with the molecular formula C8H17NS It is known for its distinctive chemical structure, which includes a diethylamine group and a methylthio group attached to a prop-1-en-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(methylthio)prop-1-en-1-amine typically involves the reaction of diethylamine with a suitable precursor containing a methylthio group. One common method involves the use of 3-(methylthio)prop-1-en-1-amine as a starting material, which is then reacted with diethylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-3-(methylthio)prop-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-(methylthio)prop-1-en-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-(methylthio)prop-1-en-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-3-(methylthio)prop-1-en-1-amine shares structural similarities with other compounds containing diethylamine and methylthio groups, such as N,N-Diethyl-3-(methylthio)prop-1-amine and N,N-Diethyl-3-(methylthio)prop-2-en-1-amine.
Uniqueness:
- The unique combination of the diethylamine and methylthio groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H17NS |
---|---|
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
(E)-N,N-diethyl-3-methylsulfanylprop-1-en-1-amine |
InChI |
InChI=1S/C8H17NS/c1-4-9(5-2)7-6-8-10-3/h6-7H,4-5,8H2,1-3H3/b7-6+ |
InChI-Schlüssel |
KBAORPXMGKEUDV-VOTSOKGWSA-N |
Isomerische SMILES |
CCN(CC)/C=C/CSC |
Kanonische SMILES |
CCN(CC)C=CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.